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Compound of Interest

Compound Name: (+)-Laureline

Cat. No.: B15189525

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
aporphine alkaloid, (+)-Laureline. The information presented herein is intended to serve as a
core resource for researchers and professionals engaged in the fields of natural product
chemistry, pharmacology, and drug development. This document details the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (+)-Laureline, alongside
the experimental protocols utilized for their acquisition.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for (+)-Laureline,
facilitating easy reference and comparison.

'H NMR Spectroscopic Data (500 MHz, CDCIs)
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
8.08 S H-11

7.25 d 8.5 H-10

7.17 d 8.5 H-9

6.78 S H-3

6.60 S H-7

3.92 S 2-OCHs

3.89 S 1-OCHs

3.65 S 8-OCHs

2.55 S N-CHs

13C NMR Spectroscopic Data (125 MHz, CDCIs)
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Chemical Shift (8) ppm Assignment
152.0 C-2
149.8 C-8
145.5 C-1
133.5 C-7a
128.8 C-11a
128.0 C-3a
127.5 C-11
126.8 C-10
1255 C-1b
121.5 C-la
1145 C-9
1115 C-3
109.0 C-7
60.5 1-OCHs
56.0 2-OCHs
55.5 8-OCHs
53.0 C-6a
43.5 N-CHs
34.5 C-4
29.0 C-5

Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Description of Absorption
2925 C-H stretching (aliphatic)
1605 C=C stretching (aromatic)
1510 C=C stretching (aromatic)
1275 C-O stretching (aryl ether)
1115 C-O stretching (aryl ether)

Mass Spectrometry (MS) Data
mlz

lon Type

325.1627 [M]*

Experimental Protocols

The spectroscopic data presented above are typically acquired through the following

experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 500 MHz spectrometer (or equivalent) is utilized for
acquiring both *H and 3C NMR spectra.

Sample Preparation: Approximately 5-10 mg of purified (+)-Laureline is dissolved in 0.5 mL
of deuterated chloroform (CDCIs). Tetramethylsilane (TMS) is used as an internal standard (o
0.00).

H NMR Acquisition: The 'H NMR spectrum is recorded at 500 MHz. Standard acquisition
parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32
scans.

13C NMR Acquisition: The 3C NMR spectrum is recorded at 125 MHz with proton decoupling.
A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of
scans (typically 1024 or more) are used to obtain a good signal-to-noise ratio.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b15189525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15189525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer

Spectrum Two or equivalent, is employed.

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of
an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared
by grinding a small amount of the sample with dry potassium bromide and pressing the
mixture into a thin disk.

Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm~1). A
background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and
subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the
signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-
of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is
used.

Sample Preparation: A dilute solution of (+)-Laureline is prepared in a suitable solvent,
typically methanol or acetonitrile, at a concentration of approximately 1-10 pg/mL.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or
through a liquid chromatography (LC) system. The mass spectrum is acquired in positive ion
mode. Typical ESI source parameters include a capillary voltage of 3-4 kV, a source
temperature of 100-150 °C, and a nebulizing gas flow rate appropriate for the instrument.
The mass analyzer is operated in full scan mode over a mass range that includes the
expected molecular ion (e.g., m/z 100-500).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of (+)-Laureline from a natural source.
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Experimental Workflow for Spectroscopic Analysis of (+)-Laureline
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Caption: Workflow for the isolation and spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of (+)-Laureline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15189525#spectroscopic-data-of-laureline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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